N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDISJBNQHJOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of urea derivatives, characterized by the presence of a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and altered electronic properties. The general structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a derivative of this compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), showed significant inhibitory effects on various cancer cell lines, including HeLa and Jurkat cells.
Table 1: Anticancer Activity of BPU
| Cell Line | IC50 (µM) | Percent Viable Cells at 10 µM (48h) | Percent Viable Cells at 10 µM (72h) |
|---|---|---|---|
| HeLa | 9.22 ± 0.17 | 46.77% | 30.38% |
| Jurkat | 4.64 ± 0.08 | 40.11% | 13.83% |
The IC50 values indicate that BPU is particularly effective against Jurkat cells, suggesting a selective cytotoxicity that could be beneficial in therapeutic applications .
The mechanism of action for this compound involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). These pathways are crucial for mediating cell death in cancer cells. The compound's ability to inhibit angiogenesis was also noted, with significant reductions in blood vessel formation observed in tumor tissues during in vivo studies .
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups is believed to enhance the interaction with target proteins due to increased hydrophobic interactions. Research indicates that modifications on the phenyl ring significantly affect the biological potency of urea derivatives.
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Anticancer | High potency against HeLa and Jurkat cells |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)] | Enhanced antiproliferative | Improved binding affinity with MMPs |
The structural modifications led to enhanced binding affinities with matrix metalloproteinases (MMPs), suggesting potential roles in cancer metastasis inhibition .
Case Studies and Experimental Findings
- In Vivo Studies : The efficacy of BPU was evaluated using the shell-less chick chorioallantoic membrane (CAM) assay, demonstrating significant anti-tumor activity by inhibiting neovascularization in tumor tissues .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with BPU altered cell cycle progression in Jurkat cells, indicating a potential mechanism for its cytotoxic effects .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives have been investigated for their potential as anticancer agents. A study synthesized a series of urea derivatives and evaluated their antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound demonstrated significant inhibitory effects, with IC50 values comparable to established drugs like sorafenib .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific protein targets. For instance, derivatives designed based on the structure of sorafenib showed promising results as BRAF inhibitors, suggesting a potential pathway for targeted cancer therapy .
Agricultural Applications
Pesticidal Properties
Research indicates that compounds similar to this compound exhibit pesticidal properties. The compound has been studied for its effectiveness in controlling pests in various crops. For example, broflanilide, a related compound, was evaluated for its metabolism in crops such as tomatoes and Japanese radish, highlighting its relevance in agricultural chemistry .
Structural Analysis and Synthesis
Chemical Properties
this compound can be synthesized through various methods involving the reaction of isocyanates with amines. The synthesis process is crucial for developing derivatives with enhanced biological activity. The structural characteristics, including the presence of fluorine atoms, contribute to the compound's stability and reactivity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Identified significant antiproliferative activity against A549 and HCT-116 cell lines (IC50 = 2.39 ± 0.10 μM) |
| Study 2 | Pesticidal | Evaluated metabolism in crops; showed effective pest control properties |
| Study 3 | Structural Analysis | Explored synthesis methods; highlighted stability due to fluorine substitution |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Chloro vs. Fluoro Substitution
- N-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivatives (e.g., CTPPU, CTP-(4-OH)-PU) replace the fluorine with chlorine. CTPPU demonstrated anticancer activity in non-small cell lung cancer (NSCLC) cells, suggesting that halogen choice influences potency .
- N-[3-Chloro-4-fluorophenyl]-N′-[3-(trifluoromethyl)phenyl]urea () swaps substituent positions, placing chlorine at the meta- and fluorine at the para-positions. This positional isomerism may disrupt binding to targets like kinases due to altered hydrogen-bonding patterns .
Trifluoromethyl Positioning
Incorporation of Heterocyclic Moieties
- ML-26 (N-[4-fluoro-3-(trifluoromethyl)phenyl]-N’-[5-(4-pyridinyl)-3,4-thiadiazol-2-yl]-urea) introduces a thiadiazole-pyridine hybrid group. The sulfur atom in thiadiazole enhances π-π stacking and metabolic resistance, while the pyridine ring improves solubility. This structural complexity may broaden target selectivity compared to simpler arylurea analogs .
- CHEMBL1688888 () incorporates a pyrazolo[3,4-b]pyridine moiety, increasing molecular weight (395.3 g/mol) and hydrogen-bond acceptors (8 vs. 4 in the parent compound). These features enhance kinase inhibition but may reduce blood-brain barrier penetration .
Pharmacokinetic Modifications
- Deuterated analogs (e.g., CM4307 in ) replace hydrogen with deuterium in the methylamino group of N-[4-chloro-3-(trifluoromethyl)phenyl]urea. Deuterium slows oxidative metabolism, extending half-life and improving bioavailability. This strategy could be applied to fluorinated analogs to enhance therapeutic windows .
Anticancer Activity
Kinase Inhibition
- NVP-AST487 (), a pyrimidinyloxy-phenylurea, targets kinases like RET and FLT3.
Physicochemical Properties Comparison
| Compound Name | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| This compound | ~264.1 | ~3.5 | 2 | 4 | 4-F, 3-CF₃ |
| CTPPU (Chloro analog) | ~280.5 | ~3.8 | 2 | 4 | 4-Cl, 3-CF₃ |
| ML-26 (Thiadiazole analog) | ~395.3 | ~2.9 | 2 | 7 | 4-F, 3-CF₃, thiadiazole-pyridine |
| CHEMBL1688888 | 395.3 | 3.2 | 2 | 8 | Pyrazolo[3,4-b]pyridine, 4-F, 3-CF₃ |
Data compiled from
Preparation Methods
General Synthetic Strategy
The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea typically follows a two-step approach:
- Step 1: Preparation of the isocyanate intermediate from the corresponding substituted aniline.
- Step 2: Reaction of the isocyanate with an amine or ammonia to form the urea derivative.
This approach is widely used due to its efficiency and ability to produce high-purity products.
Preparation of the Isocyanate Intermediate
The isocyanate intermediate, specifically 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, is prepared via the reaction of the corresponding substituted aniline with phosgene or phosgene equivalents such as triphosgene. The process involves:
- Reagents: Substituted aniline (4-fluoro-3-(trifluoromethyl)aniline), triphosgene or phosgene, and a base such as triethylamine.
- Conditions: Typically performed at room temperature or slightly elevated temperatures in an inert solvent such as dichloromethane (DCM).
- Mechanism: The amine reacts with phosgene/triphosgene to form an intermediate carbamoyl chloride, which subsequently loses HCl to form the isocyanate.
This step is crucial as the isocyanate is a reactive intermediate that will directly form the urea bond in the next step.
Formation of this compound
The isocyanate intermediate is then reacted with ammonia or a suitable amine to yield the target urea compound. The reaction conditions are:
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or mixtures thereof.
- Temperature: Generally room temperature to mild heating (20–40 °C).
- Reaction Time: Typically 1–3 hours with stirring.
- Isolation: The product is isolated by filtration, washing, and solvent removal. Purification may involve recrystallization or solvent evaporation techniques.
Representative Procedure from Patented Process
A patented process (US10144710B2) outlines a detailed preparation method involving:
- Dissolving the substituted aniline in a suitable solvent (ether solvents, esters, chloro solvents, hydrocarbons, ketones, polar aprotic solvents, nitriles, alcohols, or water mixtures).
- Addition of triphosgene and triethylamine to form the isocyanate intermediate.
- Subsequent reaction of the isocyanate with ammonia or amines under controlled temperature (19–30 °C).
- Filtration and washing of the reaction mixture.
- Solvent removal by distillation to obtain amorphous this compound or related derivatives.
The process controls impurities such as dimers and trifluoro impurities to below 0.01%, ensuring high purity of the final product.
Alternative Synthetic Routes and Research Findings
Two-step One-pot Synthesis: Some literature reports a one-pot, sequential two-step synthesis where the isocyanate is generated in situ from the substituted aniline and triphosgene, followed immediately by reaction with another amine to form the urea without isolating the intermediate. This method improves yield and reduces purification steps.
Catalytic Reductions and Modifications: In some analog syntheses, nitro-substituted precursors are reduced using Raney-Nickel catalysis to amines, which then undergo urea formation with isocyanates. This method is useful for preparing substituted ureas with additional functional groups.
Solvent and Temperature Optimization: Studies have shown that solvent choice (e.g., THF, DCM, methyl ethyl ketone) and temperature control significantly affect yield and purity. Polar aprotic solvents favor the formation of urea bonds by stabilizing intermediates and minimizing side reactions.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Isocyanate formation | 4-Fluoro-3-(trifluoromethyl)aniline + triphosgene + triethylamine | DCM, THF, or mixture | 20–25 | 1–2 hours | >90 | Inert atmosphere preferred |
| Urea formation | Isocyanate + ammonia or amine | THF, DCM, MEK | 20–40 | 1–3 hours | 85–95 | Stirring, followed by filtration |
| Purification | Filtration, washing, solvent evaporation | - | Ambient | - | - | Controls impurities to <0.01% |
Analytical and Purity Considerations
- Impurity Control: The patented methods emphasize controlling dimeric and trifluoro-related impurities to below 0.01% for pharmaceutical grade quality.
- Characterization: Final products are characterized by melting point, FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structure and purity.
- Crystallization: Slow evaporation crystallization techniques using solvent mixtures (e.g., THF and ethyl acetate) are employed to obtain well-defined crystals suitable for X-ray diffraction studies.
Q & A
Q. What are the standard synthetic routes for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling 4-fluoro-3-(trifluoromethyl)aniline with an isocyanate or urea precursor. For example, in analogous compounds like N-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, the aniline derivative is reacted under nucleophilic acyl substitution conditions . Intermediate characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C) for structural confirmation and Mass Spectrometry (MS) for molecular weight validation. Reaction optimization often includes solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to minimize side products .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours.
- Analytical Monitoring : Use High-Performance Liquid Chromatography (HPLC) to track degradation products. For fluorinated ureas, hydrolysis of the urea moiety under strongly acidic/basic conditions is a common degradation pathway .
- Thermogravimetric Analysis (TGA) to assess thermal stability up to 300°C.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence the bioactivity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Compare analogs with varying substituents (e.g., 3,5-bis(trifluoromethyl)phenyl vs. 4-fluoro-3-(trifluoromethyl)phenyl) using in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Fluorination at the 4-position enhances metabolic stability and lipophilicity, as seen in PET imaging agents derived from hydroxyflutamide .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like α7 nicotinic acetylcholine receptors, where similar trifluoromethylphenyl ureas act as positive allosteric modulators (PAMs) .
Q. What strategies resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges, control compounds). For instance, discrepancies in herbicidal activity may arise from differences in weed species or application methods .
- Orthogonal Validation : Confirm key findings using multiple techniques (e.g., surface plasmon resonance (SPR) for binding affinity and crystallography for structural insights).
- Batch Reprodubility Checks : Ensure compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with bioassays .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound in anticancer studies?
Methodological Answer:
- Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins.
- Pathway Analysis : Perform RNA sequencing or phosphoproteomics on treated vs. untreated cells to map signaling pathways (e.g., apoptosis, cell cycle arrest).
- In Vivo Validation : Utilize xenograft models with fluorine-18 radiolabeled analogs (e.g., [¹⁸F]-derivatives) for pharmacokinetic and biodistribution studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
